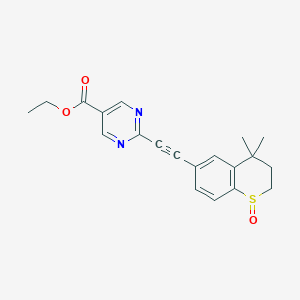

WYC-209

Description

Properties

IUPAC Name |

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDAYVUHYVJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Retinoid WYC-209: A Multi-Faceted Approach to Eliminating Cancer Stem-Like Cells

A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Experimental Validation

Executive Summary

WYC-209 is a novel synthetic retinoid demonstrating significant promise in the targeted elimination of tumor-repopulating cells (TRCs), a subpopulation of cancer cells with stem-like properties that contribute to metastasis and therapeutic resistance.[1] This document provides an in-depth technical guide on the core mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. This compound functions as a potent retinoic acid receptor (RAR) agonist, initiating a unique signaling cascade that culminates in apoptotic cell death of malignant cells with minimal toxicity to non-cancerous cells.[2][3] Its mechanism involves the novel translocation of RARγ from the nucleus to the cytoplasm, leading to cytoskeletal tension reduction, chromatin decondensation, and enhanced DNA damage, ultimately triggering apoptosis.[4] Preclinical data underscores its potential as a next-generation therapeutic for various malignancies.

Core Mechanism of Action: A Dual Assault on Cellular Integrity

This compound's primary molecular target is the family of retinoic acid receptors (RARs), which are well-established tumor suppressors.[1] Unlike naturally occurring retinoids such as all-trans retinoic acid (ATRA), this compound exhibits a distinct and highly potent mechanism for inducing apoptosis in cancer stem-like cells.[4][5]

The binding of this compound to RARγ initiates its translocation from the nucleus to the cytoplasm. This event is a critical departure from the canonical nuclear function of RARs and sets in motion a cascade of events that dismantle the cell's structural and genetic integrity.[4]

Cytoskeletal Tension Reduction and Chromatin Decondensation

The cytoplasmic relocalization of RARγ leads to a significant downregulation of the Cdc42 promoter, resulting in decreased expression of the Cdc42 protein.[4] This, in turn, reduces the formation of filamentous-actin (F-actin) and subsequently diminishes cytoskeletal tension.[4] This reduction in mechanical stress on the nucleus facilitates the decondensation of chromatin, making the DNA more accessible and vulnerable to damage.[4]

Induction of Apoptosis via the Caspase 3 Pathway

The culmination of enhanced DNA damage is the induction of programmed cell death, or apoptosis. This compound primarily triggers this process through the activation of the caspase 3 pathway.[1][2][3] This is evidenced by the increased expression of cleaved PARP and cleaved Caspase 3 in treated cells.[5] Furthermore, this compound has been shown to regulate the Sox2 gene, which is crucial for the self-renewal of cancer stem cells, thereby inhibiting their proliferative capacity.[1]

Quantitative Efficacy and In Vitro Performance

This compound has demonstrated superior potency in comparison to conventional chemotherapeutic agents and other retinoids across various cancer cell lines.

| Compound | Cell Line | IC50 Value (µM) | Assay |

| This compound | Malignant Murine Melanoma TRCs | 0.19 | MTT Assay |

| This compound | B16-F1 TRCs | ~1 | MTT Assay |

| All-trans retinoic acid (ATRA) | B16-F1 TRCs | >100 | MTT Assay |

| Tazarotene | B16-F1 TRCs | >100 | MTT Assay |

| Cisplatin | B16-F1 TRCs | ~20 | MTT Assay |

Data compiled from multiple sources.[2][3][5]

In addition to its potent cytotoxic effects, this compound exhibits a long-lasting impact on TRCs in culture, with no signs of regrowth observed up to five days after drug removal.[2] This suggests a potential for durable responses and a reduced likelihood of relapse.

In Vivo Efficacy: Inhibition of Metastasis

Preclinical studies in animal models have corroborated the in vitro findings. In an immune-competent C57BL/6 mouse model of lung metastasis, intravenous administration of this compound significantly inhibited the formation of metastatic nodules.

| Treatment Group | Dosage (mg/kg) | Incidence of Lung Metastases |

| Control | - | - |

| This compound | 0.022 | 4 out of 8 mice |

| This compound | 0.22 | 1 out of 8 mice |

Data from in vivo studies in C57BL/6 mice.[2]

These findings highlight the potential of this compound to not only eliminate primary tumor-repopulating cells but also to prevent the metastatic spread of cancer.

Experimental Protocols

Cell Viability (MTT) Assay

-

Tumor-repopulating cells (TRCs) were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound, ATRA, tazarotene, or cisplatin for 48 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values were calculated from the dose-response curves.[5]

Apoptosis Assay (Flow Cytometry)

-

B16 TRCs were treated with the indicated compounds for 24 hours.

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in 1X Binding Buffer.

-

FITC-Annexin V and Propidium Iodide (PI) were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

Apoptotic cells were analyzed by flow cytometry. Annexin V positive cells are indicative of apoptosis.[5]

Western Blot Analysis

-

TRCs were treated with the indicated compounds for various durations.

-

Cells were lysed and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against γH2AX, Cleaved PARP, and Cleaved Caspase 3.

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound inducing apoptosis in TRCs.

Caption: Workflow of preclinical evaluation of this compound.

References

- 1. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

WYC-209: A Technical Guide to a Novel Synthetic Retinoid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYC-209 is a novel synthetic retinoid that has emerged as a promising agent in oncology research. Acting as a potent retinoic acid receptor (RAR) agonist, this compound has demonstrated significant anti-cancer activity in a range of preclinical models. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis. Their therapeutic potential in cancer has been an area of intense research. This compound is a synthetic retinoid designed to overcome some of the limitations of natural retinoids, such as toxicity and instability.[1][2] It exhibits high efficacy and reduced toxicity in preclinical models of various cancers, including melanoma, gastric cancer, and others.[3][4] This document outlines the core scientific and technical information related to this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by functioning as a retinoic acid receptor (RAR) agonist.[5] Its binding to RARs initiates a cascade of molecular events that ultimately lead to the inhibition of cancer cell growth and survival. The primary mechanism involves the induction of apoptosis, largely through the caspase-3 pathway.[1][6]

Furthermore, recent studies have elucidated this compound's impact on other critical signaling pathways. In gastric cancer, for instance, this compound has been shown to down-regulate the expression of fibroblast growth factor-18 (FGF-18) by inhibiting the activation of the STAT3 signaling pathway.[4] Another key aspect of its mechanism involves the induction of retinoic acid receptor gamma (RARγ) translocation from the nucleus to the cytoplasm, a process that contributes to its potent apoptotic effects.

Signaling Pathway of this compound in Cancer Cells

Caption: this compound signaling cascade in cancer cells.

Quantitative Data

The efficacy of this compound has been quantified in various preclinical studies. This section summarizes the key findings in tabular format for ease of comparison.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Malignant Murine Melanoma TRCs | Melanoma | 0.19 | [5] |

| AGS | Gastric Cancer | 3.91 | [4] |

| HGC-27 | Gastric Cancer | 4.08 | [4] |

| A2780 | Ovarian Carcinoma | Dose-dependent inhibition | [3] |

| A549 | Lung Adenocarcinoma | Dose-dependent inhibition | [3] |

| MCF-7 | Breast Cancer | Dose-dependent inhibition | [3] |

| MDA-MB-435s | Melanoma | Dose-dependent inhibition | [3] |

| A375 | Malignant Melanoma | Dose-dependent inhibition | [3] |

TRCs: Tumor-Repopulating Cells

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| C57BL/6 Mice | Melanoma Lung Metastasis | 0.022 mg/kg (i.v., every 2 days for 25 days) | 4 out of 8 mice formed lung metastases | [5] |

| C57BL/6 Mice | Melanoma Lung Metastasis | 0.22 mg/kg (i.v., every 2 days for 25 days) | 1 out of 8 mice formed lung metastases (87.5% elimination) | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., AGS, HGC-27)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (DMSO-containing medium).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for 24-48 hours. Harvest both adherent and floating cells and wash twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis for Signaling Proteins (STAT3 and RARγ)

This protocol details the detection of key protein markers modulated by this compound.

Materials:

-

This compound treated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-RARγ, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Tumor Metastasis Model

This protocol describes an experimental workflow for evaluating the anti-metastatic potential of this compound in a murine model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Metastatic cancer cells (e.g., B16-F1 melanoma cells)

-

This compound formulation for intravenous injection

-

Sterile PBS

Procedure:

-

Tumor Cell Inoculation: Inject approximately 3 x 10⁴ tumor-repopulating cells intravenously via the tail vein into each mouse.

-

Tumor Establishment: Allow 5 days for the establishment of micrometastases.

-

Treatment: Administer this compound (e.g., 0.022 or 0.22 mg/kg) or vehicle control intravenously every two days for a duration of 25 days.[5]

-

Monitoring: Monitor the health and body weight of the mice regularly.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs.

-

Metastasis Quantification: Count the number of metastatic nodules on the lung surface.

Visualizations of Experimental Workflows

General Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the field of synthetic retinoids for cancer therapy. Its potent and selective activity against various cancer types, coupled with a favorable toxicity profile in preclinical models, underscores its potential as a future therapeutic agent. The detailed data and protocols presented in this guide are intended to facilitate further research and development of this compound and related compounds. Continued investigation into its diverse mechanisms of action and its efficacy in a broader range of cancer models is warranted.

References

- 1. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

WYC-209: A Novel Retinoid Targeting Tumor-Repopulating Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of drug resistance in cancer remains a formidable challenge in oncology. A subpopulation of cancer cells, termed tumor-repopulating cells (TRCs) or cancer stem cells (CSCs), is widely implicated in tumor initiation, progression, metastasis, and relapse. These cells are notoriously resistant to conventional chemotherapies. WYC-209, a novel synthetic retinoid, has demonstrated significant potential in targeting and eliminating these resilient TRCs. This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, and its effects on TRCs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Mechanism of Action of this compound

This compound is a potent agonist of the Retinoic Acid Receptor (RAR)[1]. Its primary mechanism involves inducing apoptosis in TRCs, a programmed cell death pathway, predominantly through the activation of caspase-3[1][2][3][4]. This targeted action against TRCs has been observed across various cancer cell lines, highlighting its broad-spectrum potential[2][3].

Recent studies have further elucidated the intricate molecular pathways modulated by this compound. In gastric cancer, this compound has been shown to down-regulate WNT4 by promoting the binding of RARα to the WNT4 promoter, thereby inhibiting the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival[5].

Furthermore, this compound induces the translocation of RARγ from the nucleus to the cytoplasm. This event leads to a reduction in Cdc42 expression, resulting in the depolymerization of F-actin and a decrease in cellular tension. The subsequent chromatin decondensation facilitates the expression of apoptosis-related genes and enhances DNA damage, ultimately leading to tumor cell death[6].

Quantitative Data on the Efficacy of this compound

The anti-cancer effects of this compound have been quantified in several studies, demonstrating its high potency against TRCs.

| Parameter | Cell Line/Model | Value/Effect | Reference |

| IC50 | Malignant Murine Melanoma TRCs | 0.19 μM | [1][2][4] |

| In Vitro Efficacy | Human Tumor Cell TRCs | Inhibition of growth at 10 μM for 24 hours with a long-lasting effect. TRCs failed to resume growth 5 days after drug washout. | [1] |

| In Vivo Efficacy | C57BL/6 mice with lung metastases | Dose-dependent inhibition of tumor metastasis. At 0.022 mg/kg, 4 out of 8 mice formed metastases. At 0.22 mg/kg, only 1 out of 8 mice formed metastases. | [1] |

| Apoptosis Induction | B16-F1 TRCs | Significantly higher apoptotic ratio compared to ATRA, tazarotene, and cisplatin at equivalent concentrations. | [7] |

Key Experimental Protocols

Selection and Culture of Tumor-Repopulating Cells (TRCs)

A mechanical method is employed to select and culture TRCs from cancer cell lines or primary cancer cells. This method involves culturing single cancer cells in soft fibrin gels. The resulting TRCs are characterized by high expression of the self-renewal gene Sox2 and low expression of the master differentiation gene Mitf, indicating an undifferentiated or partially differentiated state[2].

Apoptosis Assay (FITC-Annexin V and Propidium Iodide)

-

Treat B16 TRCs with this compound (e.g., 10 μM) or control compounds for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add FITC-Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive)[7].

In Vivo Tumor Metastasis Model

-

Culture B16-F1 cells in soft fibrin gels for 5 days to form TRCs.

-

Isolate TRCs from the gels.

-

Inject 30,000 TRCs intravenously via the tail vein into immune-competent C57BL/6 mice.

-

After a 5-day waiting period to allow for micrometastases formation, intravenously inject this compound (e.g., 0.022 or 0.22 mg/kg) or a vehicle control every two days for 25 days.

-

At the end of the treatment period, sacrifice the mice and examine the lungs for metastatic nodules[8].

Western Blotting and qRT-PCR

These standard molecular biology techniques are used to detect the expression levels of proteins and mRNA, respectively, in cancer cells treated with this compound. They are crucial for elucidating the effects of this compound on signaling pathways such as the Wnt/β-catenin pathway[5].

Dual-Luciferase Reporter Assay and Chromatin Immunoprecipitation (ChIP)

These assays are employed to investigate the molecular mechanism of gene regulation by this compound. The dual-luciferase reporter assay can confirm the effect of this compound on promoter activity (e.g., WNT4 promoter), while ChIP can verify the binding of transcription factors (e.g., RARα) to specific DNA regions[5].

Visualizing the Molecular Mechanisms and Workflows

Signaling Pathways of this compound in Tumor-Repopulating Cells

Caption: Signaling pathways activated by this compound leading to apoptosis in TRCs.

Experimental Workflow for In Vivo Metastasis Study

Caption: Workflow for the in vivo evaluation of this compound's anti-metastatic effects.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that selectively targets tumor-repopulating cells, a critical driver of cancer progression and treatment failure. Its multi-faceted mechanism of action, involving the induction of apoptosis through caspase-3 activation and the modulation of key signaling pathways like Wnt/β-catenin and RARγ-Cdc42, underscores its potential for overcoming drug resistance. The low toxicity profile observed in preclinical models further enhances its clinical translatability[2][3].

Future research should focus on several key areas. Firstly, a deeper investigation into the broader range of cancer types susceptible to this compound is warranted. Secondly, combination studies with existing chemotherapies or targeted agents could reveal synergistic effects and provide more potent treatment regimens. Finally, the development and validation of biomarkers to identify patients most likely to respond to this compound will be crucial for its successful clinical implementation. The continued exploration of this compound and similar TRC-targeting compounds holds the promise of ushering in a new era of more effective and durable cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of WYC-209: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYC-209 is a novel synthetic retinoid identified through library screening as a potent agonist of the Retinoic Acid Receptor (RAR). It demonstrates significant anti-cancer activity, particularly against tumor-repopulating cells (TRCs), a subpopulation of cancer cells with stem-like properties that contribute to tumor initiation, metastasis, and drug resistance. This compound induces apoptosis in various cancer cell lines through the caspase-3 pathway and exhibits a favorable safety profile in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including key experimental data and methodologies. While clinical data is not yet available, this document outlines the foundational preclinical evidence supporting its potential as a therapeutic candidate.

Discovery

This compound was identified from a proprietary library of synthetic retinoids in a screening campaign designed to discover compounds with potent activity against cancer stem-like cells.[1] Unlike naturally occurring retinoids such as all-trans retinoic acid (ATRA), which can be limited by toxicity and instability, this compound was developed to have a more stable chemical structure and a potentially wider therapeutic window.[1]

Mechanism of Action

This compound functions as a Retinoic Acid Receptor (RAR) agonist.[2][3] Its primary mechanism of anti-cancer activity is the induction of apoptosis, predominantly through the activation of the caspase-3 pathway.[1][3]

RAR-Mediated Signaling

The anti-tumor effects of this compound are initiated by its binding to RARs. This has been confirmed by experiments where the co-administration of RAR antagonists or the silencing of RAR expression with siRNAs mitigates the inhibitory effects of this compound on TRC growth.[1] Upon activation by this compound, RARs modulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Induction of Apoptosis

A key downstream effect of this compound-mediated RAR activation is the induction of apoptosis. Treatment of cancer cells with this compound leads to the cleavage and activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1] This is evidenced by the rescue of TRCs from this compound-induced cell death following pretreatment with a caspase-3 inhibitor.[1]

Modulation of Downstream Signaling Pathways

Recent studies have elucidated additional layers of this compound's mechanism of action, particularly in specific cancer types:

-

STAT3 Signaling in Gastric Cancer: In gastric cancer cells, this compound has been shown to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This leads to the downregulation of Fibroblast Growth Factor-18 (FGF-18), a protein implicated in malignant progression.

-

WNT4 Signaling in Gastric Cancer: this compound can also downregulate the expression of Wnt Family Member 4 (WNT4) by promoting the binding of RARα to the WNT4 promoter, thereby inhibiting gastric cancer progression.

-

RARγ Translocation and Cellular Tension: In melanoma TRCs, this compound induces the translocation of RARγ, which in turn decreases its binding to the promoter of Cdc42, a key regulator of the actin cytoskeleton. This leads to a reduction in F-actin and cellular tension, preceding the onset of apoptosis.

The following diagram illustrates the proposed signaling pathway for this compound in inducing apoptosis in cancer cells.

Caption: Proposed signaling pathway of this compound.

Preclinical Development

The preclinical development of this compound has focused on evaluating its efficacy in various cancer models and assessing its safety profile.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, with a particularly pronounced effect on TRCs.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Malignant Murine Melanoma TRCs | Melanoma | 0.19[2][3] |

| AGS | Gastric Cancer | 3.91 |

| HGC-27 | Gastric Cancer | 4.08 |

| A2780 | Ovarian Carcinoma | Data not available |

| A549 | Lung Adenocarcinoma | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| MDA-MB-435s | Melanoma | Data not available |

| A375 | Malignant Melanoma | Data not available |

Data for A2780, A549, MCF-7, MDA-MB-435s, and A375 indicates that this compound inhibits TRC growth in a dose-dependent manner, but specific IC50 values are not publicly available.[3]

In Vivo Efficacy

In vivo studies in murine models have shown that this compound can effectively inhibit tumor metastasis.

Table 2: In Vivo Efficacy of this compound in a Murine Lung Metastasis Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Incidence of Lung Metastases |

| Control (DMSO) | - | Once every two days for 25 days | 8 out of 8 mice |

| This compound | 0.022 | Once every two days for 25 days | 4 out of 8 mice |

| This compound | 0.22 | Once every two days for 25 days | 1 out of 8 mice |

Safety Profile

Preclinical safety assessments have indicated that this compound has a favorable toxicity profile. It has shown little toxic effects in non-cancerous murine 3T3 fibroblasts.[3] Furthermore, studies on its enantiomers, WYC-209A and WYC-209B, revealed negligible blocking activity on the hERG channel, suggesting a low risk of cardiac toxicity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Apoptosis Assay (Annexin V Staining)

This protocol is adapted for the assessment of apoptosis induction by this compound.

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow Cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

The following diagram illustrates the workflow for the Annexin V apoptosis assay.

Caption: Workflow for Annexin V apoptosis assay.

Western Blotting for RAR Signaling Components

Objective: To detect changes in the expression and localization of proteins in the RAR signaling pathway following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-RARγ, anti-Cdc42, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound as described above.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

Colony Formation Assay

Objective: To assess the long-term proliferative potential of cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat with various concentrations of this compound for a specified period.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

Transwell Migration Assay

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., FBS)

-

Crystal violet staining solution

Procedure:

-

Pre-treat cells with this compound or vehicle control.

-

Seed the pre-treated cells in the upper chamber of the transwell insert in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

Future Directions and Clinical Development

The available data on this compound is limited to preclinical studies. There is no publicly available information regarding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or its pharmacodynamic properties in vivo. Furthermore, no clinical trials have been registered, and there is no information on any Investigational New Drug (IND) application to regulatory authorities.

The progression of this compound into clinical development will require comprehensive studies to characterize its ADME properties, establish a therapeutic window, and identify a safe and effective dosing regimen for human trials. Future research will likely focus on:

-

Pharmacokinetic studies: To determine the half-life, bioavailability, and metabolism of this compound.

-

Pharmacodynamic studies: To establish a relationship between drug concentration and its therapeutic effect in vivo.

-

IND-enabling toxicology studies: To further evaluate the safety of this compound in animal models.

Should these studies yield positive results, the development of this compound could proceed to Phase I clinical trials to assess its safety and tolerability in human subjects.

Conclusion

This compound is a promising synthetic retinoid with potent anti-cancer activity, particularly against drug-resistant tumor-repopulating cells. Its mechanism of action as an RAR agonist, leading to caspase-3-mediated apoptosis, is well-supported by preclinical data. While the initial efficacy and safety data are encouraging, further studies are required to fully characterize its pharmacokinetic and pharmacodynamic properties and to determine its potential for clinical development. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this novel compound.

References

The Synthetic Retinoid WYC-209: A Comprehensive Technical Guide to its Interaction with Retinoic Acid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the synthetic retinoid WYC-209 and retinoic acid receptors (RARs). It is designed to offer a detailed understanding of its mechanism of action, binding affinities, and functional consequences in cancer cells, particularly in the context of tumor-repopulating cells (TRCs), also known as cancer stem cells.

Executive Summary

This compound is a potent agonist of retinoic acid receptors with a demonstrated ability to induce apoptosis in various cancer cell lines.[1][2][3] Its primary mechanism of action involves binding to RARs, which triggers a signaling cascade culminating in the activation of caspase-3 and subsequent programmed cell death.[1][2][3] Notably, this compound exhibits high efficacy against drug-resistant tumor-repopulating cells and has been shown to inhibit tumor metastasis with minimal toxicity, positioning it as a promising candidate for further therapeutic development.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and cytotoxic activity of this compound and its enantiomers.

Table 1: Binding Affinities (Kd) of this compound Enantiomers to Human Retinoic Acid Receptors

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |

| WYC-209A Acid | 5.3 | 2.5 | 0.53 |

| WYC-209B Acid | 1.3 | Not Reported | Not Reported |

Table 2: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Malignant Murine Melanoma TRCs | Melanoma | 0.19[3] |

| AGS | Gastric Cancer | 3.91[5] |

| HGC-27 | Gastric Cancer | 4.08[5] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the activation of retinoic acid receptors.

RAR-Mediated Apoptosis Induction

The primary signaling pathway initiated by this compound involves its binding to RARs, leading to the induction of apoptosis. This process is predominantly mediated by the activation of the executioner caspase, caspase-3.[1][2] The activation of caspase-3 results in the cleavage of key cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Regulation of Downstream Signaling

Beyond direct apoptosis induction, this compound has been shown to modulate other critical signaling pathways implicated in cancer progression. In gastric cancer cells, this compound treatment leads to the downregulation of FGF-18 expression through the inhibition of the STAT3 signaling pathway.[5] Furthermore, evidence suggests that this compound can influence the Wnt signaling pathway, a key regulator of cell fate and proliferation.

Translocation of RARγ

An interesting aspect of this compound's mechanism is its ability to induce the translocation of RARγ from the nucleus to the cytoplasm. This subcellular relocalization of RARγ is thought to contribute to its anti-tumor effects, potentially by altering gene expression profiles and protein-protein interactions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with retinoic acid receptors.

RAR Binding Affinity Assessment

Method: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[6][7][8][9][10]

-

Ligand Immobilization: Recombinant human RARα, RARβ, or RARγ protein is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound (or its enantiomers) are flowed over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored over time.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Cellular Proliferation and Viability Assay

Method: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection

Method: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound to induce apoptosis.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from Annexin V-FITC and PI are used to quantify the different cell populations.

Gene Silencing Studies

Method: siRNA-mediated Knockdown of RARs

To confirm the role of specific RAR subtypes in mediating the effects of this compound, small interfering RNAs (siRNAs) are used to silence the expression of RARα, RARβ, and RARγ.

-

siRNA Transfection: Cells are transfected with siRNAs specifically targeting the mRNA of each RAR subtype or a non-targeting control siRNA using a suitable transfection reagent.

-

Verification of Knockdown: The efficiency of gene silencing is confirmed by quantifying the mRNA or protein levels of the target RARs (e.g., via qRT-PCR or Western blotting).

-

Functional Assays: The transfected cells are then treated with this compound, and functional assays (e.g., cell viability, apoptosis) are performed to determine if the knockdown of a specific RAR subtype attenuates the effects of the compound.

Conclusion

This compound is a synthetic retinoid that potently targets retinoic acid receptors to induce apoptosis in cancer cells, particularly in the challenging population of tumor-repopulating cells. Its well-defined mechanism of action, involving caspase-3 activation, and its favorable toxicity profile make it a compelling molecule for further investigation in the development of novel anti-cancer therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the therapeutic potential of this compound and other RAR agonists.

References

- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

Preclinical Profile of WYC-209: A Novel Retinoid in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYC-209 is a novel synthetic retinoid demonstrating significant potential in preclinical cancer models. As a potent Retinoic Acid Receptor (RAR) agonist, this compound effectively inhibits the proliferation of tumor-repopulating cells (TRCs), also known as cancer stem-like cells, across a range of human cancers including melanoma, lung, ovarian, and breast cancer.[1][2] Its primary mechanism of action involves the induction of apoptosis through the caspase-3 pathway.[1][2][3] In vivo studies have further established its ability to abrogate lung metastasis in murine models with minimal associated toxicity.[1][2] This document provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.

In Vitro Efficacy

This compound has shown potent and lasting inhibitory effects on the growth of TRCs from various cancer cell lines.

Quantitative Data: Inhibition of Tumor-Repopulating Cells

| Cell Line/Model | Endpoint | Value | Reference |

| Malignant Murine Melanoma TRCs | IC50 | 0.19 µM | [1][2][3][4] |

| Human Cancer TRCs (various) | Growth Inhibition | 100% at 10 µM | [2] |

| Human Tumor Cell TRCs | Growth Inhibition | Long-lasting effect after 24-hour treatment with 10 µM | [3] |

Experimental Protocols

Cell Culture and TRC Selection: Tumor-repopulating cells were selected and cultured from various cancer cell lines, including murine melanoma (B16-F1) and human melanoma (A375), ovarian carcinoma (A2780), lung adenocarcinoma (A549), breast cancer (MCF-7), and melanoma (MDA-MB-435s).[3][5] A mechanical method involving the culture of single cancer cells in soft fibrin gels was utilized to functionally define and select for TRCs.[5]

Apoptosis Analysis: The induction of apoptosis by this compound was evaluated through multiple methods. The involvement of the caspase-3 pathway was confirmed by pretreating TRCs with the caspase-3 inhibitor z-DEVD-FMK, which rescued the cells from this compound-induced growth inhibition.[1][2] Further validation was achieved through the use of siRNAs to deplete caspase-3, which also reversed the inhibitory effects of this compound.[1][2] The activation of the apoptotic cascade was evidenced by the detection of increased levels of cleaved caspase-3 and its substrate, PARP.[1]

In Vivo Efficacy

Preclinical evaluation in a murine model of melanoma metastasis has demonstrated the significant anti-tumor activity of this compound in a physiological setting.

Quantitative Data: Inhibition of Lung Metastasis

| Animal Model | Treatment Regimen | Outcome | Reference |

| C57BL/6 Mice with B16-F1 TRC-induced Lung Metastases | 0.022 mg/kg this compound (i.v., every two days for 25 days) | 4 out of 8 mice formed lung metastases. | [3] |

| C57BL/6 Mice with B16-F1 TRC-induced Lung Metastases | 0.22 mg/kg this compound (i.v., every two days for 25 days) | 1 out of 8 mice formed lung metastases (87.5% abrogation). | [1][3] |

Experimental Protocol

Murine Lung Metastasis Model: Female, immune-competent C57BL/6 mice were intravenously injected with 30,000 B16-F1 TRCs via the tail vein to establish lung metastases.[1] To mimic the clinical scenario of early metastasis, treatment was initiated after a 5-day waiting period to allow for the formation of micrometastases.[1] this compound was then administered intravenously once every two days for a total of 25 days.[1][3] A control group received 0.1% DMSO.[1]

Mechanism of Action: RAR Agonism and Apoptosis Induction

This compound functions as a synthetic retinoid that targets the Retinoic Acid Receptor (RAR).[1][2][3] The interaction of this compound with RAR initiates a signaling cascade that culminates in the induction of apoptosis, primarily through the activation of caspase-3.[1][2][3] The necessity of RAR for the activity of this compound was demonstrated by the blockade of its inhibitory effects upon pretreatment of melanoma TRCs with RAR antagonists or RAR siRNAs.[2]

Signaling Pathway Diagram

Caption: this compound signaling pathway inducing apoptosis.

Experimental Workflow: In Vivo Metastasis Study

Caption: Workflow for the in vivo evaluation of this compound.

Toxicology and Safety Profile

Preliminary safety evaluations of this compound suggest a favorable toxicity profile.

-

In Vitro Cytotoxicity: this compound exhibited minimal toxic effects on non-cancerous murine 3T3 fibroblasts in culture.[5]

-

Cardiac Safety: In cardiac toxicity assays using a CHO hERG cell line, both enantiomers of this compound (WYC-209A and WYC-209B) demonstrated negligible hERG channel blocking activity, with IC50 values greater than 30 µM, indicating a low risk of cardiac side effects.[1]

-

Systemic Toxicity in Vivo: No apparent systemic toxicity was observed in immune-competent C57BL/6 mice treated with effective doses of this compound.[1]

Conclusion

The preclinical data for this compound strongly support its continued development as a potential therapeutic agent for cancer. Its targeted action against tumor-repopulating cells, a key driver of tumor recurrence and metastasis, combined with a favorable safety profile, makes it a promising candidate for further investigation. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and exploring its efficacy in a broader range of preclinical cancer models.

References

WYC-209: A Promising Synthetic Retinoid for Anti-Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The synthetic retinoid WYC-209 has emerged as a compelling candidate in oncology, demonstrating significant potential in the targeted inhibition of cancer progression and metastasis. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its anti-cancer properties. This compound, a retinoic acid receptor (RAR) agonist, has been shown to selectively induce apoptosis in tumor-repopulating cells (TRCs) and cancer stem cells (CSCs), cell populations notoriously resistant to conventional therapies. Its multifaceted mechanism involves the modulation of key signaling pathways, including the retinoic acid receptor pathway, the intrinsic caspase-3-mediated apoptosis pathway, and the STAT3 signaling cascade. This document synthesizes the available quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Cancer remains a formidable challenge in global health, with a pressing need for novel therapeutic strategies that can overcome drug resistance and target the cellular drivers of malignancy. A growing body of evidence points to the critical role of cancer stem cells (CSCs) or tumor-repopulating cells (TRCs) in tumor initiation, metastasis, and relapse.[1] These cells often exhibit resistance to standard chemotherapeutic agents, highlighting the necessity for drugs that can specifically eradicate this resilient population.[2]

This compound is a novel synthetic retinoid that has shown considerable promise in this regard.[3][4] Unlike its parent compounds, such as all-trans retinoic acid (ATRA), this compound exhibits potent anti-cancer activity with minimal toxicity to non-cancerous cells.[3][5] This guide will delve into the technical details of this compound's anti-cancer profile, providing a foundation for further research and development.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by acting as a retinoic acid receptor (RAR) agonist.[3] This interaction triggers a cascade of downstream events that ultimately lead to the selective elimination of cancer cells, particularly TRCs.

Retinoic Acid Receptor (RAR) Agonism

This compound binds to retinoic acid receptors, which are known tumor suppressors.[3] The disruption of the RA pathway is implicated in various cancers.[3] By activating RARs, this compound effectively inhibits the proliferation of TRCs.[1] The sensitivity of cancer cells to this compound has been positively correlated with the expression levels of RARs.[3] Silencing RARs has been shown to reverse the inhibitory effects of this compound on TRC growth.[3]

Induction of Apoptosis via the Caspase-3 Pathway

A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death, primarily through the caspase-3 pathway.[1] Treatment with this compound leads to the activation of caspase-3, a critical executioner caspase, in cancer cells.[1] This targeted induction of apoptosis contributes to the elimination of malignant cells.

Inhibition of the STAT3 Signaling Pathway

In gastric cancer, this compound has been shown to inhibit malignant progression by targeting the STAT3 signaling pathway. Mechanistically, this compound treatment leads to the downregulation of Fibroblast Growth Factor-18 (FGF-18) expression by inhibiting the activation of the signal transducer and activator of transcription 3 (STAT3). This disruption of the STAT3 pathway suppresses the migration, invasion, and colony growth of gastric cancer cells.

Quantitative Data on Anti-Cancer Efficacy

The anti-cancer potential of this compound is supported by robust quantitative data from both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Malignant Murine Melanoma TRCs | Melanoma | 0.19 | |

| AGS | Gastric Cancer | 3.91 | |

| HGC-27 | Gastric Cancer | 4.08 |

Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model

| Treatment Group | Dosage | Route of Administration | Treatment Schedule | Reduction in Lung Metastases | Citation |

| This compound | 0.22 mg/kg | Intravenous | Once every two days for 25 days | 87.5% | [1] |

| This compound | 0.022 mg/kg | Intravenous | Once every two days for 25 days | 50% (4 out of 8 mice formed metastases) |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Caption: this compound activates RAR, initiating the caspase cascade leading to apoptosis.

Caption: this compound inhibits STAT3 activation, reducing FGF-18 and malignant progression.

Caption: Workflow for evaluating this compound's anti-cancer effects in vitro and in vivo.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the primary literature and provide a framework for the key experiments used to characterize this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

-

Cell Seeding: Seed a low density of cancer cells (e.g., 500 cells) into 6-well plates.

-

Treatment: Treat the cells with this compound or a vehicle control and allow them to grow for 10-14 days, with media changes as required.

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as containing >50 cells).

-

Data Analysis: Compare the number and size of colonies in the treated groups to the control group.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to both the upper and lower chambers at the desired concentrations.

-

Incubation: Incubate the plates for 24-48 hours to allow for cell migration or invasion.

-

Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface with methanol and stain with crystal violet.

-

Cell Counting: Count the number of migrated/invaded cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group.

Western Blot Analysis

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against p-STAT3, STAT3, Caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound, then extract total RNA using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for FGF-18, and a housekeeping gene like GAPDH).

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data using the 2^-ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) and a vehicle control according to the specified dosing schedule.

-

Tumor Measurement: Measure tumor volume with calipers every few days.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor growth inhibition and perform histological and molecular analyses on the tumor tissue.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted anti-cancer therapies. Its ability to selectively induce apoptosis in drug-resistant cancer stem-like cells through multiple signaling pathways underscores its potential as a powerful therapeutic agent. The preclinical data gathered to date are highly encouraging, demonstrating potent in vitro and in vivo efficacy with a favorable toxicity profile.

Future research should focus on several key areas:

-

Clinical Trials: The promising preclinical findings warrant the initiation of well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment regimens.

-

Biomarker Identification: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification and personalized medicine approaches.

-

Further Mechanistic Studies: A deeper understanding of the molecular interactions and downstream targets of this compound will aid in optimizing its therapeutic application and identifying potential resistance mechanisms.

References

- 1. Novel Anti-Cancer Stem Cell Compounds: A Comprehensive Review | MDPI [mdpi.com]

- 2. Ning Wang | Mechanical Science & Engineering | Illinois [mechse.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Forces in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

WYC-209: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYC-209 is a synthetic retinoid analogue that has demonstrated significant potential as an anti-cancer agent. As a retinoic acid receptor (RAR) agonist, it influences a cascade of downstream cellular processes, leading to the inhibition of tumor growth and metastasis. This document provides a comprehensive technical overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key inhibitory concentrations and in vivo effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Malignant Murine Melanoma TRCs | Melanoma | 0.19 | [1][2][3] |

| AGS | Gastric Cancer | 3.91 | [4] |

| HGC-27 | Gastric Cancer | 4.08 | [4] |

| Human Melanoma A375 TRCs | Melanoma | N/A | [2] |

| Human Lung Adenocarcinoma A549 TRCs | Lung Cancer | N/A | [2] |

| Human Breast Cancer MCF-7 TRCs | Breast Cancer | N/A | [2] |

| Human Ovarian Carcinoma A2780 TRCs | Ovarian Cancer | N/A | [2] |

TRCs: Tumor-Repopulating Cells

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| C57BL/6 Mice | Melanoma | 0.022 mg/kg (i.v., every two days) | 4 out of 8 mice formed lung metastases. | [1] |

| C57BL/6 Mice | Melanoma | 0.22 mg/kg (i.v., every two days) | 1 out of 8 mice formed lung metastases, an 87.5% reduction in metastases. | [1][5] |

Affected Signaling Pathways

This compound exerts its anti-tumor effects by modulating several key signaling pathways. The primary interaction is its binding to Retinoic Acid Receptors (RARs), which subsequently triggers a series of downstream events.

Retinoic Acid Receptor (RAR) Signaling

As a synthetic retinoid, the principal mechanism of action for this compound is through its function as a Retinoic Acid Receptor (RAR) agonist[1]. RARs are nuclear receptors that function as ligand-activated transcription factors. Upon binding by an agonist like this compound, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis. The inhibitory effects of this compound on tumor-repopulating cells (TRCs) can be blocked or reduced by pretreating the cells with RAR antagonists or by using RAR siRNAs, confirming that RARs are the primary targets of this compound.

Caspase-3 Mediated Apoptosis

A significant outcome of this compound treatment is the induction of apoptosis, primarily through the caspase-3 pathway[1][3]. Caspase-3 is a key executioner caspase in the apoptotic cascade. Activation of this pathway by this compound leads to the cleavage of critical cellular proteins, ultimately resulting in programmed cell death. The central role of caspase-3 is highlighted by experiments where pre-treatment with a caspase-3 inhibitor or depletion of caspase-3 via siRNA substantially rescues tumor-repopulating cells (TRCs) from this compound-induced apoptosis.

STAT3 Signaling Pathway in Gastric Cancer

In the context of gastric cancer, this compound has been shown to inhibit the STAT3 signaling pathway[4]. STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. This compound treatment leads to the downregulation of Fibroblast Growth Factor-18 (FGF-18) expression by inhibiting the activation of STAT3. Overexpression of FGF-18 can reverse the anti-cancer effects of this compound, indicating that the STAT3/FGF-18 axis is a critical target of this compound in gastric cancer[4].

Wnt/β-catenin Signaling Pathway in Gastric Cancer

Further studies in gastric cancer have revealed that this compound also inhibits the Wnt/β-catenin signaling pathway. It achieves this by promoting the binding of RARα to the promoter of WNT4, leading to the downregulation of WNT4 expression[6]. The Wnt/β-catenin pathway is crucial for embryonic development and is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By suppressing WNT4, this compound effectively dampens this pro-tumorigenic signaling cascade[6][7].

Experimental Protocols

The following are descriptions of the key experimental methodologies used to elucidate the effects of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability. Cells are treated with this compound for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is measured, which is proportional to the number of viable cells. This assay was used to determine the IC50 values of this compound in various cancer cell lines[6].

-

Colony Formation Assay: This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. Cells are seeded at a low density and treated with this compound. After a period of incubation (typically 1-2 weeks), the cells are fixed and stained. The number of colonies is then counted to determine the effect of the compound on the clonogenic survival of cancer cells[6].

Cell Migration and Invasion Assays

-

Transwell Assay: This assay is used to evaluate the migratory and invasive potential of cancer cells. For migration assays, cells are placed in the upper chamber of a Transwell insert with a porous membrane, and a chemoattractant is placed in the lower chamber. After incubation, the cells that have migrated through the pores to the lower surface of the membrane are stained and counted. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), and the procedure is otherwise similar. This compound's ability to suppress migration and invasion was assessed using this method[4][6].

Molecular Biology Techniques

-

Western Blotting: This technique is used to detect specific proteins in a sample. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, STAT3, WNT4). Western blotting was used to confirm the activation of apoptotic pathways and the modulation of signaling proteins by this compound[6].

-

Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of specific genes. RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using a real-time PCR machine with gene-specific primers. This technique was employed to quantify the mRNA levels of genes such as WNT4 following treatment with this compound[6].

-

RNA-Sequencing (RNA-seq): A high-throughput sequencing method used to profile the entire transcriptome of a cell. This provides a comprehensive view of the changes in gene expression in response to a treatment. RNA-seq was used to identify differentially expressed genes, such as FGF-18 and WNT4, in gastric cancer cells treated with this compound[4][6].

-

Dual-Luciferase Reporter Assay: This assay is used to study gene expression and regulation. A reporter construct containing a luciferase gene under the control of a specific promoter (e.g., the WNT4 promoter) is introduced into cells. The activity of the luciferase enzyme, which produces light, is then measured. This assay was used to confirm that this compound, through RARα, regulates the promoter activity of WNT4[6].

-

Chromatin Immunoprecipitation (ChIP): This technique is used to investigate the interaction between proteins and DNA in the cell. It allows for the identification of the specific DNA sequences that a particular protein (e.g., a transcription factor like RARα) is bound to. ChIP was used to demonstrate the direct binding of RARα to the WNT4 promoter in the presence of this compound[6].

In Vivo Studies

-

Xenograft Model: Human cancer cells are injected into immunodeficient mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth and metastasis is monitored over time. This model was used to confirm the anti-tumor efficacy of this compound in a living organism[8][6].

-

TUNEL Assay: This assay is used to detect apoptotic cells in tissue sections by labeling the ends of DNA fragments that are generated during apoptosis. It was used to assess the level of apoptosis in xenograft tumors treated with this compound[6].

Conclusion

This compound is a promising synthetic retinoid that exhibits potent anti-cancer activity through the modulation of multiple signaling pathways. Its primary mechanism involves the activation of Retinoic Acid Receptors, which in turn triggers apoptosis via the caspase-3 pathway and inhibits pro-tumorigenic signaling cascades such as the STAT3 and Wnt/β-catenin pathways. The comprehensive data presented in this guide underscore the potential of this compound as a therapeutic agent and provide a solid foundation for further research and development in the field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]

- 5. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]

Initial Findings on the Efficacy of WYC-209 in Melanoma: A Technical Overview

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the initial preclinical findings on WYC-209, a novel synthetic retinoid, and its therapeutic potential in the context of melanoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Executive Summary

This compound has demonstrated significant efficacy in preclinical models of melanoma, exhibiting potent anti-proliferative and anti-metastatic properties. It effectively inhibits the growth of malignant melanoma tumor-repopulating cells (TRCs), which are known to be resistant to conventional therapies. The primary mechanism of action involves the activation of the Retinoic Acid Receptor (RAR), leading to the induction of apoptosis through the caspase-3 pathway. Notably, this compound has shown a favorable safety profile with minimal toxicity observed in non-cancerous cells and in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's efficacy in melanoma.

| In Vitro Efficacy of this compound | |

| Metric | Value |

| IC50 (Malignant Murine Melanoma TRCs) | 0.19 µM[1][2] |

| Apoptosis Induction (Unselected Melanoma Cells) | ~95% after 24h treatment[3] |

| Sox2 Expression Reduction (TRCs, 10 µM) | ~50% |

| In Vivo Efficacy of this compound in Lung Metastasis Model | |

| Treatment Group | Metastasis Outcome |

| Control (DMSO) | 7 out of 8 mice formed lung metastases |

| This compound (0.022 mg/kg) | 4 out of 8 mice formed lung metastases[2] |

| This compound (0.22 mg/kg) | 1 out of 8 mice formed lung metastases[2] |

| Metastasis Abrogation (0.22 mg/kg) | 87.5% |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in melanoma cells and a typical experimental workflow for in vivo efficacy studies.

Detailed Experimental Protocols

In Vitro Studies

Cell Lines and Culture Conditions:

-

Murine melanoma B16-F1 cells and human melanoma A375 cells were utilized.

-

Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Three-Dimensional (3D) Soft Fibrin Gel Culture:

-

To enrich for tumor-repopulating cells (TRCs), a 3D soft fibrin gel culture system was employed.

-

Briefly, B16-F1 cells were suspended in a solution of fibrinogen (1 mg/mL).

-

Thrombin was added to initiate polymerization, resulting in a soft fibrin gel with a stiffness of approximately 90 Pa.

-

Single cells were cultured within these gels for 5 days to form TRC spheroids.

This compound Treatment and Viability Assays:

-

This compound was dissolved in DMSO to create a stock solution.

-

For IC50 determination, TRCs were treated with varying concentrations of this compound for a specified period.

-

Cell viability was assessed using standard methods such as the MTT assay.

Apoptosis Assays:

-